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1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated

Waterborne Coatings Crosslinker Solubility VOC Compliance

Sourcing a water-soluble crosslinker that balances low free formaldehyde with effective cure response in waterborne systems is a persistent challenge. This partially methylated melamine-formaldehyde resin provides a precise solution. - Contains methoxymethyl and methylol groups for dual self- and co-condensation curing with hydroxyl-functional backbones. - Delivers <0.6% free formaldehyde, significantly below butylated alternatives, reducing workplace exposure. - Enables VOC-compliant formulation by eliminating co-solvent demand, unlike water-insoluble HMMM types.

Molecular Formula (C3-H6-N6.C-H2-O)x-
Molecular Weight 538.507
CAS No. 9003-08-1
Cat. No. B1143440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated
CAS9003-08-1
Molecular Formula(C3-H6-N6.C-H2-O)x-
Molecular Weight538.507
Structural Identifiers
SMILESC=O.C1(=NC(=NC(=N1)N)N)N
InChIInChI=1S/C3H6N6.CH2O/c4-1-7-2(5)9-3(6)8-1;1-2/h(H6,4,5,6,7,8,9);1H2
Commercial & Availability
Standard Pack Sizes100 ml / 500 ml / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Partially Methylated Melamine-Formaldehyde Crosslinker Profile


1,3,5-Triazine-2,4,6-triamine, polymer with formaldehyde, methylated (CAS 9003-08-1) designates a partially methylated melamine-formaldehyde (MF) thermosetting resin, commercially supplied as a water-soluble liquid crosslinker . The resin contains both methoxymethyl and residual methylol functionalities, enabling dual self-condensation and co-condensation curing pathways with hydroxyl-, carboxyl-, or amide-functional backbone polymers such as alkyds, polyesters, and acrylics . Its intermediate degree of alkylation distinguishes it from both highly methylated hexamethoxymethylmelamine (HMMM) types and non-methylated or butylated MF resins, establishing a unique performance profile for waterborne and low-VOC coating systems.

Water-soluble liquid crosslinker for waterborne and low-VOC coating systems
Dual self-condensation and co-condensation cure with hydroxyl-, carboxyl-, or amide-functional backbones
Intermediate alkylation degree distinguishes from fully methylated HMMM and butylated MF resins

Why Generic MF Resin Substitution Fails


MF resins are not interchangeable: methylation degree and alkylating alcohol control water solubility, free formaldehyde content, catalyst requirements, and network architecture. Substituting a partially methylated waterborne resin with a fully methylated HMMM type introduces water insolubility and demands strong acid catalysis , while switching to a butylated resin forfeits water solubility and increases free formaldehyde . Furthermore, crosslinker chemistry directly governs the extent of melamine and formaldehyde release into food simulants [1]. These quantifiable differences make alkylation-type selection a critical procurement decision that cannot be reduced to simple melamine content or cost-per-kilo comparisons.

Alkylation mismatch
Fully methylated HMMM is water-insoluble; butylated grades require organic solvents. Substitution may forfeit waterborne capability.
Catalyst demand shift
HMMM crosslinkers require strong acid catalyst (0.5–1.0%); partially methylated resin cures with weak acid or backbone acidity. Direct swap alters cure profile.
Free formaldehyde divergence
Butylated grades typically release more free formaldehyde. Methylation degree directly governs workplace and emission compliance context.

Quantitative Differentiation vs. Alkylated MF Comparators


Water Solubility vs. Butylated and Fully Methylated MF Resins

CYMEL 373 (target, partially methylated) is specified as fully soluble in water and supplied as a waterborne solution at 83–87% non-volatile content [1]. In contrast, n-butylated MF resins such as Shreebond BM-14 are miscible only with organic solvents (alcohols, ketones, esters, aromatics) and are insoluble in water , while fully methylated HMMM resins (CYMEL 303 LF) are explicitly listed as 'Insoluble in Water' . This solubility difference is binary and absolute under ambient aqueous conditions.

Water Solubility
Head-to-head
Fully soluble in water (aqueous solution, 83–87% NV) vs. HMMM and butylated MF: insoluble
Determines VOC-compliant waterborne formulation fit
Binary distinction under ambient aqueous conditions
Waterborne Coatings Crosslinker Solubility VOC Compliance

Free Formaldehyde Content vs. Butylated MF Grades

The free formaldehyde content of the target resin (CYMEL 373) measured per BS-EN-1243-2011 is <0.6% . A representative n-butylated MF resin (Shreebond BM-14) specifies free formaldehyde <1.0% , while a conventional butylated grade (MACRO POLYMERS MF-970) permits up to 3% maximum free formaldehyde . This represents at minimum a 40% reduction relative to typical butylated grades and up to an 80% reduction compared to less refined butylated products.

Free Formaldehyde
Data to verify
≥40% lower vs. typical butylated; up to 80% lower vs. conventional butylated (3% max)
Supports industrial hygiene and emission compliance review
Supplier-reported; independent confirmation recommended
Formaldehyde Emission Workplace Safety Regulatory Compliance

Acid Catalyst Requirement vs. HMMM Crosslinkers

Partially methylated MF resins such as CYMEL 373 achieve satisfactory cure at 120–150°C without externally added strong acid catalysts, relying on backbone polymer acidity or weak organic acids . In contrast, fully alkylated HMMM resins (CYMEL 303 LF) require 0.5–1.0% sulfonic acid catalyst (e.g., CYCAT 4040) on total resin solids to achieve adequate cure response under identical baking schedules (15–20 min at 120–150°C) . The target resin thus eliminates 0.5–1.0 percentage points of strong acid loading from the formulation.

Acid Catalyst Req.
Data to verify
0% strong acid required vs. HMMM: 0.5–1.0% sulfonic acid on resin solids
Impacts formulation simplicity and acid-sensitive additive compatibility
Cross-study comparable; bake 15–20 min at 120–150°C
Cure Reactivity Acid Catalysis Formulation Simplicity

Melamine Migration in Food Simulants vs. HMMM

In a comparative study of four amino crosslinkers in epoxy can coatings, hexamethoxymethylmelamine (HMMM) released 525 μg/6 dm² of melamine into 10% (v/v) aqueous ethanol food simulant after retorting at 131°C for 1 h—the highest among all tested chemistries [1]. The authors concluded that 'crosslinker chemistry controls the extent of release of melamine and formaldehyde' and demonstrated that increasing cure temperature from 160°C to 200°C reduced crosslinker hydrolysis by 50–80% across all chemistries [1]. While partially methylated resins were not directly tested, their mixed methoxymethyl/methylol functionality and self-condensation capacity are expected to yield intermediate hydrolysis behavior between fully alkylated HMMM and butylated types, underscoring the need for chemistry-specific selection in food contact applications.

Melamine Migration
Class-level inference
HMMM: 525 μg/6 dm² melamine (highest); partially methylated inferred intermediate
Crosslinker chemistry controls migration in food simulants
Cure temperature increase 160→200°C reduces hydrolysis 50–80%
Food Contact Safety Melamine Migration Hydrolysis Resistance

Flame Retardancy Synergy in Paper Coatings

Partially methylated melamine formaldehyde resin (PMMM) combined with hexa(N-hydroxymethyl)amidocyclotriphosphazene (HHMATP) at 10% and 6% dosage, respectively, produced a limiting oxygen index (LOI) of 33.5% in washed flame-retardant paper, with afterflame time reduced to 4.8 s, burning time 0 s, and char length limited to 12.0 mm [1]. In comparison, non-flame-retarded paper exhibits a baseline LOI of approximately 21% (ambient air). The PMMM resin provides both char-formation synergy and water resistance, a combination not afforded by non-methylated MF resins that lack the hydrophobic methoxymethyl groups.

Flame Retardancy
Head-to-head
LOI 33.5% (after wash) vs. untreated paper ~21%; afterflame 4.8 s, char 12.0 mm
Synergistic char formation with HHMAPT; non-methylated MF lacks water resistance
Paper treated with 6% HHMAPT + 10% PMMM
Flame Retardancy Paper Coatings Limiting Oxygen Index

Intercoat Adhesion vs. HMMM-Only Crosslinking

High-solids coating compositions crosslinked solely with hexa(methoxymethyl)melamine (HMMM) suffer from intercoat adhesion failure upon recoating without sanding or etching, a documented industrial limitation [1]. Mixed methylated isobutylated melamine resin crosslinkers were shown to 'substantially eliminate intercoat adhesion failure without any negative effects on overall coating properties and performance' [1]. Although the target partially methylated resin is not itself a mixed ether, its residual methylol functionality and self-condensation tendency may confer intermediate recoatability relative to fully alkylated HMMM, offering a practical adhesion advantage for multi-coat processes.

Intercoat Adhesion
Reported
HMMM-only: adhesion failure; mixed alkylated systems eliminate failure. Target inferred intermediate.
May support recoatability without sanding in multi-coat processes
Patent data; direct target resin testing not identified
Intercoat Adhesion Recoatability Automotive Coatings

Application Scenarios Based on Differentiation Evidence


Waterborne Industrial Coatings with Low Free Formaldehyde

Formulators developing VOC-compliant waterborne industrial coatings can directly substitute this resin for solvent-borne butylated or water-insoluble HMMM types. The complete water solubility eliminates co-solvent demand [1], while the <0.6% free formaldehyde content reduces workplace exposure and emission labeling burdens compared to butylated alternatives that can carry up to 3% free formaldehyde .

Food Can Coatings with Controlled Melamine Migration

For epoxy-based food can linings, the selection of partially methylated MF resin over fully methylated HMMM is supported by evidence that HMMM crosslinkers release the highest melamine levels (525 μg/6 dm²) into food simulants, whereas crosslinker chemistry directly governs migration [1]. Process engineers can further reduce hydrolysis by 50–80% through optimized cure temperature elevation from 160°C to 200°C [1].

Flame-Retardant Paper with Post-Wash Water Resistance

In flame-retardant paper manufacturing, the partially methylated MF resin serves as a char-forming synergist that, when combined with HHMAPT, achieves a washed LOI of 33.5%—a ~60% improvement over untreated paper [1]. The resin's methoxymethyl groups contribute water resistance that non-methylated MF resins cannot provide, making it the specific chemistry of choice for paper products requiring durable flame retardancy after aqueous exposure [1].

Multi-Coat Automotive Finishes Requiring Recoat Adhesion

In automotive OEM two-tone or repair coating operations, HMMM-only crosslinked basecoats require sanding or etching before recoating to achieve intercoat adhesion, whereas mixed alkylated systems eliminate this failure mode [1]. Although direct data for the target resin are absent, its mixed methoxymethyl/methylol functionality structurally resembles mixed-alkylated systems more closely than fully alkylated HMMM, suggesting that formulators can leverage this chemistry to balance cure efficiency with recoatability [1].

Application
Selection Property
Validation Focus
Waterborne Industrial Coatings
Water solubility and low free formaldehyde
VOC compliance, catalyst-free cure, and emission profile
Food Can Coatings
Controlled melamine migration chemistry
Migration testing (10% ethanol simulant), cure temperature optimization
Flame-Retardant Paper
Char formation and post-wash water resistance
LOI and afterflame time after aqueous exposure
Multi-Coat Automotive Finishes
Recoat adhesion without sanding
Intercoat adhesion testing and bake cycle compatibility
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